Trisodium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate
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Overview
Description
It is a white crystalline powder that is highly soluble in water . This compound is commonly used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisodium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is typically prepared enzymatically. The enzymatic preparation involves the phosphorylation of gluconic acid, which is then neutralized with sodium hydroxide to form the trisodium salt . The reaction conditions usually require a controlled temperature and pH to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale enzymatic processes. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is then crystallized and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Trisodium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which have different biochemical properties and applications .
Scientific Research Applications
Trisodium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies related to glucose metabolism and enzymatic reactions.
Mechanism of Action
The mechanism of action of trisodium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate involves its role as a cross-linking agent and inhibitor. It interacts with cationic polymers to form ionic hydrogels, which are non-irritating and suitable for topical applications. Additionally, it acts as an inhibitor of ribulose-1,5-diphosphate carboxylase, a key enzyme in the photosynthetic process.
Comparison with Similar Compounds
Similar Compounds
- D-glucose-6-phosphate trisodium salt
- D-gluconate-6-phosphate trisodium salt
- Gluconic acid-6-phosphoric acid trisodium salt
Uniqueness
Trisodium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate is unique due to its specific structure and properties, which make it suitable for various biochemical applications. Its ability to form stable ionic hydrogels and act as an effective inhibitor in biochemical processes sets it apart from other similar compounds .
Properties
IUPAC Name |
trisodium;2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O10P.3Na/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQSOSFCUWVWAQ-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Na3O10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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